molecular formula C10H16O3 B1398801 Ethyl 6-oxaspiro[2.5]octane-1-carboxylate CAS No. 909406-74-2

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Cat. No. B1398801
M. Wt: 184.23 g/mol
InChI Key: YMFHJKPSMOGHHD-UHFFFAOYSA-N
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Patent
US08071651B2

Procedure details

51.93 g of sodium hydride (60% dispersion in oil) is taken up in 1100 ml of dry dimethyl sulphoxide under argon. 272 g of trimethylsulphoxonium iodide are added in portions over 20 minutes at room temperature, and the reaction mixture is then stirred at room temperature for 1.5 hours. 170.00 g of ethyl (tetrahydropyran-4-ylidene)acetate [130312-00-4] are added dropwise, and the reaction mixture is stirred at room temperature for 18 hours. The mixture is poured into ice and extracted with tert-butyl methyl ether. The combined organic extracts are washed with brine, dried with sodium sulphate and evaporated. The title compound is obtained as a colourless oil from the residue by vacuum distillation (68-70° C., 0.09 mbar). Rt=3.49 (Gradient I).
Quantity
51.93 g
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)(C)=O.[O:9]1[CH2:14][CH2:13][C:12](=[CH:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:11][CH2:10]1>CS(C)=O>[CH:15]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:12]2([CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)[CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
51.93 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
272 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
170 g
Type
reactant
Smiles
O1CCC(CC1)=CC(=O)OCC
Step Four
Name
Quantity
1100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The mixture is poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC12CCOCC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.